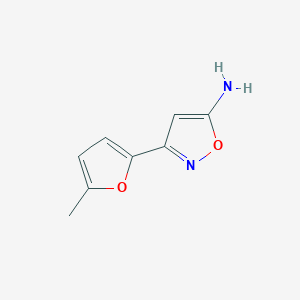
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a dimethylpropyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the aromatic ring, which can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, recrystallization, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or ethers, while oxidation can produce carboxylic acids or ketones.
科学研究应用
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and the aromatic ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)-1-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
2-(3-Bromo-2,2-dimethylpropyl)-1-fluorobenzene: Lacks the chlorine atom, which may influence its chemical properties.
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-4-fluorobenzene: The position of the fluorine atom is different, which can alter its reactivity.
Uniqueness
The presence of bromine, chlorine, and fluorine atoms in specific positions on the benzene ring, along with the dimethylpropyl group, makes 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene unique. This unique combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C11H13BrClF |
|---|---|
分子量 |
279.57 g/mol |
IUPAC 名称 |
2-(3-bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C11H13BrClF/c1-11(2,7-12)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI 键 |
IWMPIBCAPOBGKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=CC=C1Cl)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)




![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)

![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)



![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)


